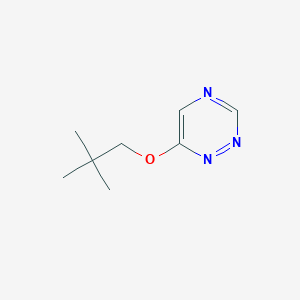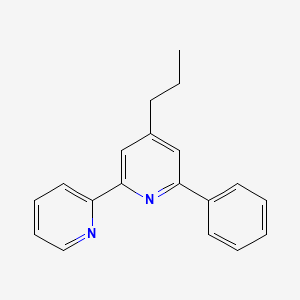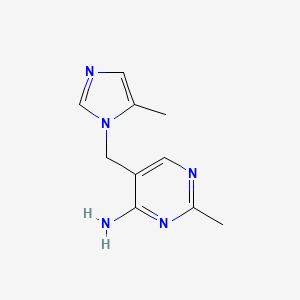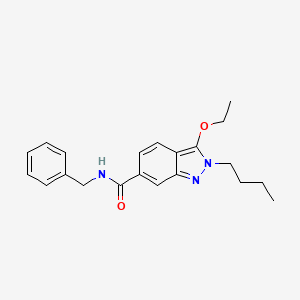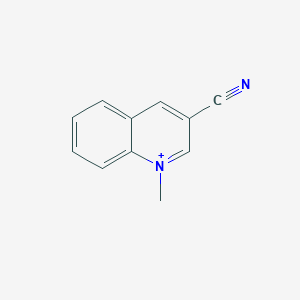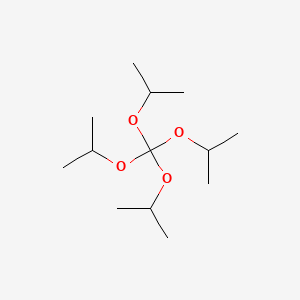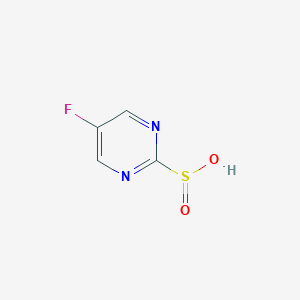
5-Fluoropyrimidine-2-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropyrimidine-2-sulfinicacid is a fluorinated pyrimidine derivative. Fluorinated pyrimidines are known for their significant roles in medicinal chemistry, particularly in the development of anticancer agents. The incorporation of fluorine atoms into pyrimidine structures often enhances the biological activity and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-methoxy-5-fluorouracil with phosphorus oxychloride in the presence of an organic solvent . This reaction proceeds under chlorination conditions to yield the desired fluorinated pyrimidine derivative.
Industrial Production Methods
Industrial production methods for fluorinated pyrimidines often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient fluorinating agents and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidine-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoropyrimidine-2-sulfinicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.
Mechanism of Action
The mechanism of action of 5-Fluoropyrimidine-2-sulfinicacid involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound targets enzymes such as thymidylate synthase and DNA topoisomerase 1, disrupting their normal functions and leading to cell death . Additionally, the presence of the fluorine atom enhances the compound’s ability to form stable complexes with these enzymes, further increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also targets thymidylate synthase.
Capecitabine: An oral prodrug of 5-Fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-Fluorouracil with similar anticancer properties.
Uniqueness
5-Fluoropyrimidine-2-sulfinicacid is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to other fluorinated pyrimidines.
Properties
Molecular Formula |
C4H3FN2O2S |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
5-fluoropyrimidine-2-sulfinic acid |
InChI |
InChI=1S/C4H3FN2O2S/c5-3-1-6-4(7-2-3)10(8)9/h1-2H,(H,8,9) |
InChI Key |
HHXAZOFXCNTTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
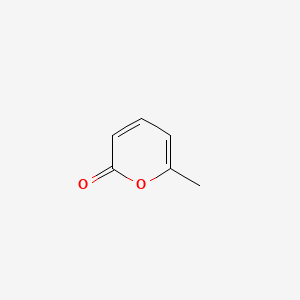
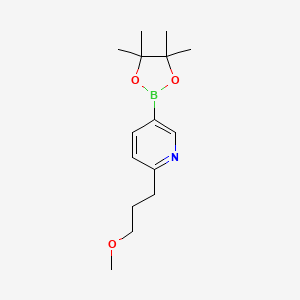
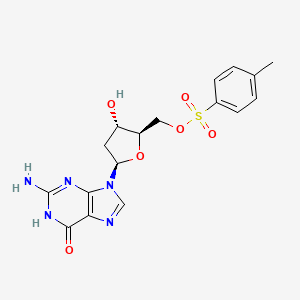
![3-(2,6-Difluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13108048.png)
